methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate core substituted with trimethoxy groups and a benzimidazole moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of the benzoate core: The starting material, 3,4,5-trimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 3,4,5-trimethoxybenzoate.
Introduction of the benzimidazole moiety: The benzimidazole derivative is synthesized separately through the condensation of o-phenylenediamine with trimethyl orthoformate and subsequent oxidation.
Coupling reaction: The benzimidazole derivative is then coupled with the methyl 3,4,5-trimethoxybenzoate using a sulfonyl chloride reagent under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound is used to investigate the role of benzimidazole derivatives in biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative without the benzimidazole moiety.
Benzimidazole derivatives: Compounds such as albendazole and mebendazole, which are used as anti-parasitic agents.
Uniqueness
Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate is unique due to its combined structural features of a trimethoxybenzoate and a benzimidazole moiety. This dual functionality allows it to exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O8S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C21H25N3O8S/c1-11-8-13-14(24(3)21(26)23(13)2)10-16(11)33(27,28)22-17-12(20(25)32-7)9-15(29-4)18(30-5)19(17)31-6/h8-10,22H,1-7H3 |
InChI Key |
CVGAINFJTLYTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=C(C(=C(C=C3C(=O)OC)OC)OC)OC)N(C(=O)N2C)C |
Origin of Product |
United States |
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